molecular formula C10H10OS B8777192 (3-methylbenzo[b]thiophen-2-yl)methanol CAS No. 3133-88-8

(3-methylbenzo[b]thiophen-2-yl)methanol

Cat. No. B8777192
Key on ui cas rn: 3133-88-8
M. Wt: 178.25 g/mol
InChI Key: TXZSDWAGMTULKT-UHFFFAOYSA-N
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Patent
US07834194B2

Procedure details

Add a solution of methyl 3-methylbenzo[b]thiophen-2-carboxylate (5.00 g, 24.2 mmol) in THF (25 mL) dropwise to a 1M solution of lithium aluminum hydride in THF (121 mL, 121 mmol) at 0° C. Stir 1 hour. Add an excess of sodium sulfate decahydrate portionwise (slowly at first), stir for 30 minutes at 0° C., then 2 hours at room temperature. Filter, and wash the cake with THF. Concentrate the combined filtrates to afford the drawn product as a white solid (3.60 g, 83%): 1H NMR (CDCl3) δ 7.81 (m, 1H), 7.68 (m, 1H), 7.35 (m, 2H), 4.92 (d, 2H), 2.40 (s, 3H), 1.77 (t, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
121 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=2[S:5][C:6]=1[C:7](OC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][C:2]1[C:3]2[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=2[S:5][C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C2=C(SC1C(=O)OC)C=CC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
121 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stir 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir for 30 minutes at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the cake with THF
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined filtrates

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C2=C(SC1CO)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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